molecular formula C16H14O7 B209167 Cedeodarin CAS No. 31076-39-8

Cedeodarin

Cat. No. B209167
CAS RN: 31076-39-8
M. Wt: 318.28 g/mol
InChI Key: KPCWWZLBHGSXPW-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cedeodarin is a taxifolin that can be isolated from Cedrus deodara . It has a molecular formula of C16H14O7 and a molecular weight of 318.28 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3/t15-,16+/m0/s1 . This indicates that it is a complex organic compound with multiple functional groups.

Scientific Research Applications

Chemical Structure Analysis

  • A study by Agrawal et al. (1981) conducted a high-resolution (13)C NMR study on cedeodarin, taxifolin, cedrin, and their methyl ethers. This research provided valuable information on the substitution pattern in the molecule of this compound, particularly concerning the placement of the Me in the 5,7-dihydroxyflavanonol nucleus (Agrawal, Agarwal, Rastogi, & Osterdahal, 1981).

Phytochemical Profile

  • Cedrus deodara, from which this compound is derived, contains various chemical constituents such as wikstromal, matairesinol, and this compound itself. Research by Chaudhary et al. (2011) noted this compound (6-methyltaxifolin) as one of the significant constituents, emphasizing the plant's traditional use in medicine and its range of pharmacological properties like anti-inflammatory and anti-cancer effects (Chaudhary, Ahmad, & Mazumder, 2011).

Potential Applications in Neuroscience

Gastrointestinal Research

  • Kumar et al. (2011) investigated Cedrus deodara, from which this compound is derived, for its antiulcer and antisecretory effects. The study revealed that the volatile oil of Cedrus deodara, likely containing this compound, showed significant effects against gastric ulcers, supporting its traditional use in treating peptic ulcers (Kumar, Singh, & Chaudhary, 2011).

Future Directions

The future research directions for Cedeodarin could involve further exploration of its potential medicinal properties, particularly its role in cancer treatment . Additionally, more studies could be conducted to understand its physical and chemical properties, synthesis pathways, and safety profile.

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCWWZLBHGSXPW-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31076-39-8
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-methyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31076-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 3,3',4',5,7-pentahydroxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031076398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cedeodarin
Reactant of Route 2
Reactant of Route 2
Cedeodarin
Reactant of Route 3
Reactant of Route 3
Cedeodarin
Reactant of Route 4
Reactant of Route 4
Cedeodarin
Reactant of Route 5
Reactant of Route 5
Cedeodarin
Reactant of Route 6
Reactant of Route 6
Cedeodarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.